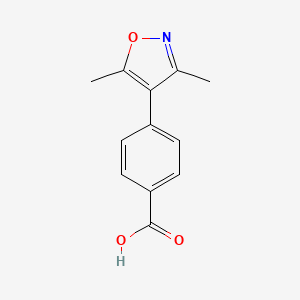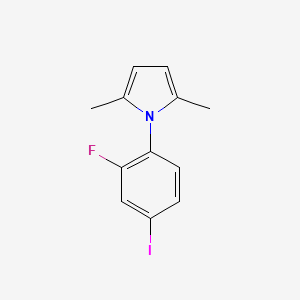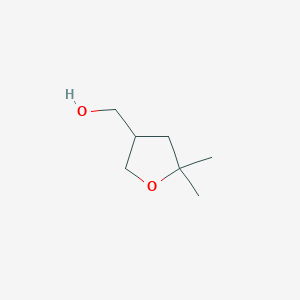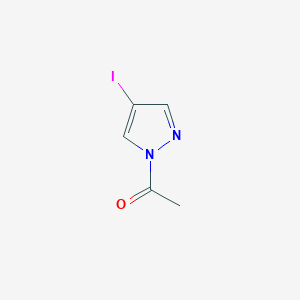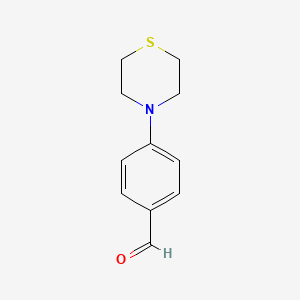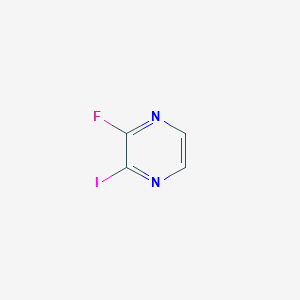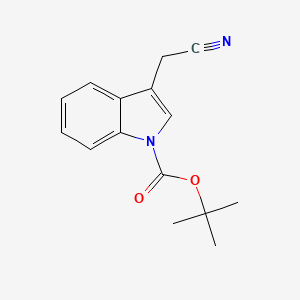![molecular formula C17H14Br2O B1316024 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] CAS No. 934269-17-7](/img/structure/B1316024.png)
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran]” is a chemical compound with the CAS Number: 934269-17-7 . It has a molecular weight of 394.11 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] . The InChI Code for this compound is 1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed and dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Synthesis Approaches
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] has been studied for its potential in various scientific applications, primarily focusing on its photochromic properties and use in synthesizing materials with specific optical and electronic properties.
Photochromic Properties
Research on spiro[fluorene-chromenes] structures, which are closely related to 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran], demonstrated the significant impact of introducing a spiro-C atom into the pyran ring on the photochromic properties of the chromenes. These findings suggest potential applications in photochromic materials and optical switches, highlighting the importance of structural modifications in determining photochromic behavior (Aldoshin et al., 1998).
Amorphous Poly-2,7-fluorene Networks
The development of amorphous poly-2,7-fluorene networks incorporating 2,7-dibromo-9,9-dihexylfluorene and a tetrafunctional spiro-compound indicates the usefulness of 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] in creating high glass transition temperature materials with good photoluminescence properties. These materials have been successfully used in light-emitting diodes (LEDs), suggesting potential applications in the field of optoelectronics and display technologies (Marsitzky et al., 2001).
High Thermal Stability Blue Emitting Material
A novel synthesis approach led to the creation of materials with high fluorescence yield, extreme thermal stability, and high glass transition temperatures, based on the tetrahedral nature of the carbon atom at the spiro center. These materials, such as 2,2',7,7'-tetrapyren-1-yl-9,9'-spirobi-fluorene, showcase the potential of using 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] for developing stable, high-performance blue organic light-emitting diode (OLED) systems (Wen et al., 2012).
Spirocyclic Aromatic Hydrocarbon-Based Organic Nanosheets
Incorporating pyrene-functionalized spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one into 2D nanostructures demonstrates the material's ability to form high-quality, uniform crystalline thin films through aqueous phase synthesis. These materials exhibit non-volatile bistable electrical switching features, underscoring their potential application in eco-friendly aqueous dispersed organic nano-inks for printed and flexible electronics (Lin et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-dibromospiro[fluorene-9,4'-oxane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHYEYQWMPHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581762 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] | |
CAS RN |
934269-17-7 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
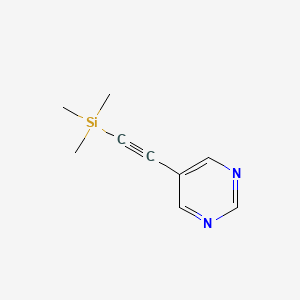
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
